![molecular formula C20H24N6O2 B1367844 Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate CAS No. 946385-94-0](/img/structure/B1367844.png)
Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the cyano group could undergo addition reactions, while the carboxylate group could participate in acid-base reactions . The pyrazine and pyridine rings could also undergo electrophilic substitution reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups could make the compound soluble in polar solvents. The compound could also exhibit interesting optical or electronic properties due to the conjugated system of the pyrazine and pyridine rings .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate is a key intermediate in the synthesis of various compounds. One example is its role in the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, an important intermediate for the Rho-kinase inhibitor K-115. This synthesis is significant for multikilogram production, demonstrating the compound's utility in large-scale pharmaceutical manufacturing (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
Role in Catalytic Processes
In catalytic processes, derivatives of this compound have been used in asymmetric catalytic cyclopropanations. Aryloxycarbonylcarbene complexes of bis(oxazolinyl)pyridineruthenium, which are closely related to this compound, have shown effective asymmetric carbene transfer, resulting in high enantioselectivity. This is particularly important for the production of phenylcyclopropanecarboxylates, which have a range of pharmaceutical applications (Park, Sakata, & Nishiyama, 1996).
Intermediate in Medicinal Chemistry
This compound serves as an intermediate in the synthesis of various small molecule anticancer drugs. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, related to this compound, has been used in the development of several small molecule anticancer drugs. This highlights the compound's importance in drug discovery and development, particularly in the field of oncology (Zhang, Ye, Xu, & Xu, 2018).
Mécanisme D'action
Target of Action
Similar compounds have been used as chemoselective n-tert-butoxycarbonylation reagents for aromatic and aliphatic amines . This suggests that the compound might interact with amines in biological systems.
Mode of Action
“Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate” likely acts as a chemoselective N-tert-butoxycarbonylation reagent . This means it selectively reacts with amines to form carbamate derivatives. The reaction is chemoselective, meaning it preferentially occurs at one functional group in the presence of other functional groups.
Action Environment
Environmental factors can influence the action, efficacy, and stability of “this compound”. For example, the pH of the environment can affect the compound’s reactivity. Additionally, the presence of other functional groups can influence the chemoselectivity of the reaction .
Propriétés
IUPAC Name |
tert-butyl 4-(3-cyano-6-pyrazin-2-ylpyridin-2-yl)-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-20(2,3)28-19(27)26-10-4-9-25(11-12-26)18-15(13-21)5-6-16(24-18)17-14-22-7-8-23-17/h5-8,14H,4,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILBLYCNUWXAQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC(=N2)C3=NC=CN=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B1367761.png)
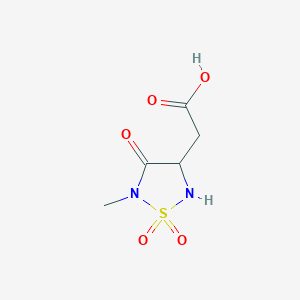
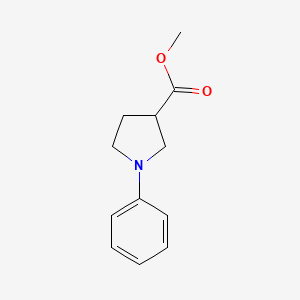
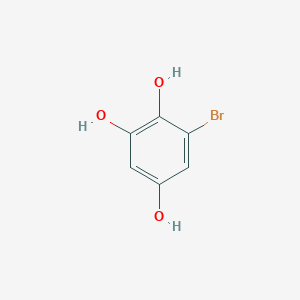

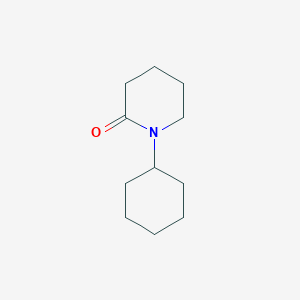

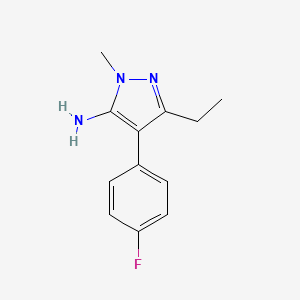
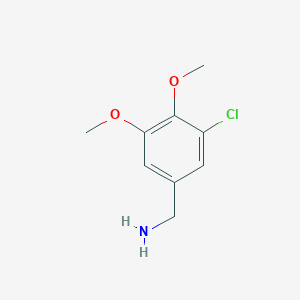


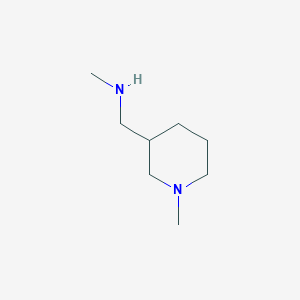
![1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1367800.png)
